molecular formula C24H21BrN2O B2709996 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 900019-71-8

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2709996
CAS No.: 900019-71-8
M. Wt: 433.349
InChI Key: NYBKUJBWIBQFBN-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound featuring a benzo[g]chromene core fused with a naphthoquinone-like framework. Its structure includes a bromine atom at position 7, a 4-tert-butylphenyl substituent at position 4, and a cyano group at position 2. These substituents confer distinct electronic, steric, and lipophilic properties, making the compound a candidate for biological applications, particularly in anticancer research .

Properties

IUPAC Name

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O/c1-24(2,3)17-7-4-14(5-8-17)22-19-11-16-10-18(25)9-6-15(16)12-21(19)28-23(27)20(22)13-26/h4-12,22H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBKUJBWIBQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 4-tert-butylphenyl, is brominated using liquid bromine in the presence of a catalyst such as iron powder.

    Cyclization: The brominated product undergoes a cyclization reaction with a suitable reagent to form the benzochromene core.

    Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzochromene oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carbonitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Core Structure Position 4 Substituent Position 7 Substituent Key Properties/Activity Reference ID
2-Amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile Benzo[g]chromene 4-tert-butylphenyl Br High lipophilicity; potential DNA-binding agent
2-Amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile Chromene 4-bromophenyl OH Hydroxy group enhances polarity; moderate cytotoxicity
2-Amino-4-(4-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile Benzo[g]chromene 4-methoxyphenyl H Methoxy group improves solubility; planar crystal packing via N–H⋯N hydrogen bonds
2-Amino-4-(3-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile Benzo[h]chromene 3-chlorophenyl H Chlorine enhances electron withdrawal; binds bovine serum albumin (BSA)
2-Amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile Benzo[h]chromene 2-fluorophenyl H Fluorine increases metabolic stability; IR υ(CN) = 2205 cm⁻¹
2-Amino-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4H-benzo[g]chromene-3-carbonitrile Benzo[g]chromene Pyrazole H Pyrazole moiety introduces heterocyclic diversity; antitumor activity (IC₅₀ = 2.8 μM)

Key Observations:

  • Core Structure Differences: Benzo[g]chromene derivatives (e.g., target compound) exhibit a fused naphthoquinone-like framework, whereas benzo[h]chromene analogues (e.g., ) have a different ring-fusion pattern, altering electronic conjugation and biological target interactions .
  • Substituent Effects: Bromine: The bromine at position 7 in the target compound contrasts with hydroxy () or hydrogen () groups in analogues. Bromine’s larger atomic radius and electron-withdrawing nature may enhance DNA intercalation or covalent binding .
Crystallographic and Physicochemical Properties
  • Crystal Packing : The tert-butyl group in the target compound disrupts planar stacking observed in methoxy-substituted analogues (), leading to twisted conformations (dihedral angles >80°) and altered hydrogen-bonding networks (N–H⋯N vs. N–H⋯O) .
  • Thermal Stability : Bromine’s high atomic mass increases melting points (~250–300°C) compared to fluorine- or hydroxy-substituted derivatives (e.g., : mp 234–237°C) .

Biological Activity

2-Amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound that belongs to the benzochromene class, characterized by its unique structural features, including an amino group, a bromine atom, and a carbonitrile group. This compound has garnered interest due to its potential biological activities, which are critical in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C24H21BrN2C_{24}H_{21}BrN_2, with the following structural characteristics:

  • Amino Group : Contributes to hydrogen bonding and biological interactions.
  • Bromine Atom : Enhances lipophilicity and may participate in halogen bonding.
  • Carbonitrile Group : Can act as a nucleophile in biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino and bromine groups facilitate interactions through hydrogen bonds and halogen bonds, respectively. The carbonitrile group can engage in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.

Anticancer Activity

Research indicates that derivatives of benzochromenes exhibit significant anticancer properties. Studies have shown that compounds with similar structures induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. For instance:

  • Mechanism : Compounds similar to this compound have been reported to activate caspases, which are crucial for the apoptotic process .

Antimicrobial Properties

Compounds within the benzochromene class have also demonstrated antimicrobial activities against various pathogens. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial efficacy:

CompoundActivity TypeReference
2H/4H-chromenesAntimicrobial
Substituted derivativesAntituberculosis

Antioxidant Activity

The presence of functional groups such as the amino and carbonitrile groups contributes to antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

Case Studies

  • Antitumor Mechanism : A study evaluated the effects of a series of 4H-chromene derivatives on human cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds against various bacterial strains. The results demonstrated significant inhibition zones, confirming their potential as antimicrobial agents .

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